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molecular formula C10H10O4 B1267892 2-(2-Carboxyethyl)benzoic acid CAS No. 776-79-4

2-(2-Carboxyethyl)benzoic acid

Cat. No. B1267892
M. Wt: 194.18 g/mol
InChI Key: VEEXBQLWMFMATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885313

Procedure details

2-carboxybenzenepropanoic acid (9.7 g., 0.05 mole), acetic anhydride (15.5 g., 0.15 mole) and acetyl chloride (0.5 g) in dichloromethane (200 ml) was boiled at reflux under nitrogen for 16 hr. The solvents were removed at high vacuum and the residual cyclic anhydride was heated at reflux with methanol (250 ml) for 2 hrs. Evaporation of solvent gave the sub-title compound as an oil which crystallised with petroleum ether (b.p.60°-80°) to a solid (6.3 g) mp 76°-79°. This was further purified by continuous extraction of the crude product with boiling petroleum (b.p.40°-60°) in a Soxhlet apparatus. The pure compound, mp 79°-81° separated from the extracts on cooling.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([OH:14])=[O:13])([OH:3])=[O:2].[C:15](OC(=O)C)(=O)C.C(Cl)(=O)C>ClCCl>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=CC=C1)CCC(=O)O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed at high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the residual cyclic anhydride was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with methanol (250 ml) for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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